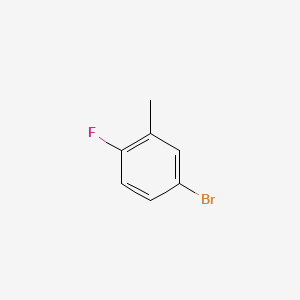

5-Bromo-2-fluorotoluene

CAS No.: 51437-00-4

Cat. No.: VC1963904

Molecular Formula: C7H6BrF

Molecular Weight: 189.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51437-00-4 |

|---|---|

| Molecular Formula | C7H6BrF |

| Molecular Weight | 189.02 g/mol |

| IUPAC Name | 4-bromo-1-fluoro-2-methylbenzene |

| Standard InChI | InChI=1S/C7H6BrF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 |

| Standard InChI Key | VXKYOKPNAXNAFU-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)Br)F |

| Canonical SMILES | CC1=C(C=CC(=C1)Br)F |

Introduction

Chemical Identity and Structural Information

5-Bromo-2-fluorotoluene is an aromatic compound characterized by a toluene backbone with bromine substitution at the 5-position and fluorine at the 2-position. Its chemical identity is defined by the following parameters:

| Parameter | Information |

|---|---|

| CAS Registry Number | 51437-00-4 |

| Molecular Formula | C₇H₆BrF |

| Molecular Weight | 189.025 g/mol |

| IUPAC Name | 4-bromo-1-fluoro-2-methylbenzene |

| SMILES Notation | CC1=C(C=CC(=C1)Br)F |

| InChI | InChI=1S/C7H6BrF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 |

| InChIKey | VXKYOKPNAXNAFU-UHFFFAOYSA-N |

The compound consists of a benzene ring with a methyl group, a bromine atom, and a fluorine atom attached at specific positions. This arrangement provides unique chemical reactivity patterns that contribute to its utility in various applications .

Structural Characteristics

The molecular structure of 5-Bromo-2-fluorotoluene features a benzene ring with three substituents: a methyl group, a bromine atom at the para position relative to the fluorine atom, and a fluorine atom ortho to the methyl group. This specific substitution pattern influences its chemical behavior, particularly in electrophilic and nucleophilic substitution reactions .

The presence of both electron-withdrawing groups (bromine and fluorine) creates an electronic distribution that makes the compound particularly suitable for various synthetic transformations. The fluorine atom, being highly electronegative, withdraws electron density through inductive effects, while the bromine atom serves as an excellent leaving group for coupling reactions .

Physical and Chemical Properties

5-Bromo-2-fluorotoluene exhibits distinct physical and chemical properties that determine its behavior in various conditions and reactions.

Physical Properties

| Property | Value |

|---|---|

| Physical State (20°C) | Liquid |

| Appearance | Colorless to light yellow to light orange clear liquid |

| Boiling Point | Approximately 177°C (based on similar compounds) |

| Flash Point | Approximately 73°C |

| Storage Temperature | Room temperature (recommended in cool, dark place, <15°C) |

The compound exists as a liquid at room temperature and pressure, making it convenient for handling in laboratory and industrial settings. Its moderate boiling point allows for distillation under reasonable conditions, facilitating purification processes .

Chemical Properties and Reactivity

5-Bromo-2-fluorotoluene demonstrates reactivity patterns influenced by its halogen substituents:

-

The bromine atom makes it suitable for metal-catalyzed coupling reactions, particularly Suzuki-Miyaura, Stille, and Negishi couplings.

-

The fluorine atom provides stability to the aromatic ring and can influence regioselectivity in further substitution reactions.

-

The methyl group can undergo oxidation to form carboxylic acid derivatives or radical halogenation to introduce functional groups.

These properties contribute to its versatility as a synthetic intermediate in the preparation of complex organic molecules .

Synthesis Methods

The preparation of 5-Bromo-2-fluorotoluene can be accomplished through several synthetic routes, each with specific advantages depending on the starting materials and desired scale.

Industrial Synthesis

Industrial production typically involves one of the following approaches:

-

Bromination of 2-fluorotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.

-

Diazotization of 2-fluoro-5-aminotoluene followed by Sandmeyer reaction with copper(I) bromide.

-

Sequential halogenation of toluene followed by regioselective transformations .

Laboratory Scale Synthesis

For research purposes, 5-Bromo-2-fluorotoluene can be synthesized through methods such as:

-

Direct bromination of 2-fluorotoluene using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator under reflux conditions.

-

Via diazonium salt chemistry, involving the formation and subsequent transformation of appropriately substituted diazonium intermediates .

A laboratory procedure described in literature involves:

-

Dissolution of 2-fluorotoluene in a suitable solvent (such as 1,1,2-Trichloro-1,2,2-trifluoroethane)

-

Addition of the brominating agent at controlled temperature

-

Reaction at 45°C for approximately 5 hours

Alternative Synthetic Approaches

Recent patent literature describes approaches to the synthesis of related compounds that could be adapted for 5-Bromo-2-fluorotoluene:

-

Reactions involving transition metal catalysts such as palladium compounds

-

Methods utilizing potassium fluoride and specialized catalysts for fluorination

-

Halogen exchange reactions for introducing the fluorine atom .

These methods continue to evolve as researchers seek more efficient, selective, and environmentally friendly synthetic routes.

Applications and Uses

5-Bromo-2-fluorotoluene serves as a valuable intermediate in numerous applications across multiple industries.

Pharmaceutical Development

In pharmaceutical synthesis, this compound functions as a key building block for various drugs and drug candidates:

-

The bromine atom provides a site for cross-coupling reactions to introduce complex substituents.

-

The fluorine atom enhances metabolic stability and modifies pharmacokinetic properties of final drug molecules.

-

The specific substitution pattern creates a scaffold for developing compounds with specific biological activities .

Material Science Applications

In materials science, 5-Bromo-2-fluorotoluene contributes to the development of:

-

Advanced polymers with specialized properties

-

Coatings with enhanced durability and resistance to environmental factors

Agricultural Chemical Development

The compound plays a role in agrochemical research:

-

As a starting material for herbicides and pesticides

-

For creating compounds that improve crop protection

Role in Organic Synthesis

As a versatile building block in organic synthesis, 5-Bromo-2-fluorotoluene facilitates:

-

Creation of complex aromatic and heteroaromatic structures

-

Introduction of fluorinated motifs into target molecules

-

Development of specialized intermediates for various chemical fields .

Biological Imaging Applications

The compound's properties make it suitable for developing:

-

Fluorescent probes for cellular imaging

-

Diagnostic agents for medical applications

Research Applications and Future Perspectives

Current Research Trends

Recent research involving 5-Bromo-2-fluorotoluene and related compounds focuses on:

-

Development of cross-coupling methodologies for efficient C-C bond formation

-

Creation of fluorinated pharmaceuticals with improved properties

-

Exploration of novel materials with specialized characteristics

-

Investigation of structure-activity relationships in biological systems .

Analytical Approaches

Modern analytical techniques applied to this compound include:

-

Vibrational spectroscopic studies using density functional theory (DFT)

-

Analysis of molecular structure and stability

Future Research Directions

Potential areas for further research include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume